molecular formula C14H16N4O3 B2647509 1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2034312-50-8

1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2647509
CAS No.: 2034312-50-8
M. Wt: 288.307
InChI Key: ULSMKWZUUJUOHV-UHFFFAOYSA-N
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Description

1-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole is a synthetic compound that combines the structural features of azetidine, benzoyl, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized from appropriate starting materials such as 2,3-dimethoxybenzoic acid and amine derivatives.

    Benzoylation: The azetidine intermediate is then benzoylated using 2,3-dimethoxybenzoyl chloride in the presence of a base such as pyridine.

    Triazole Formation: The final step involves the formation of the triazole ring through a cycloaddition reaction between the azetidine-benzoyl intermediate and an azide derivative under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can be employed to modify the azetidine or triazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or triazole moieties using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit bacterial enzymes, leading to the disruption of essential cellular processes and resulting in antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole is unique due to its combination of azetidine, benzoyl, and triazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and the potential for novel therapeutic agents.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-20-12-5-3-4-11(13(12)21-2)14(19)17-8-10(9-17)18-7-6-15-16-18/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSMKWZUUJUOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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